methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a benzoate ester derivative featuring a tetrahydrobenzo[c]chromenone core substituted with an ethyl group at position 2 and a methoxycarbonylphenyloxymethyl group at position 3 (Figure 1). The compound’s structure combines a lipophilic benzochromenone scaffold with a polar ester moiety, making it a candidate for applications in medicinal chemistry or agrochemical research. Its synthesis likely involves alkylation and cyclocondensation steps, as inferred from analogous protocols .
Properties
IUPAC Name |
methyl 4-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-3-16-12-20-18-6-4-5-7-19(18)24(26)29-22(20)13-21(16)28-14-15-8-10-17(11-9-15)23(25)27-2/h8-13H,3-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGMKZQEHYSMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. A common approach includes:
The condensation of a suitable aromatic aldehyde with malononitrile to form a benzopyran intermediate.
Subsequent reactions may include acylation and esterification using catalysts such as p-toluenesulfonic acid or anhydrous aluminum chloride.
The reaction conditions often require controlled temperatures and solvents like toluene or methanol to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up these reactions using batch reactors or continuous flow systems. Key considerations include:
Efficient heat transfer
Solvent recycling
Use of industrial-grade reagents to minimize costs while maintaining purity
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Formation of alcohol derivatives with reducing agents such as lithium aluminum hydride.
Substitution: : Halogenation, alkylation, or nitration using halogens, alkyl halides, or nitrating agents, respectively.
Common Reagents and Conditions
Typical reagents include:
Potassium permanganate: for oxidation.
Lithium aluminum hydride: for reduction.
Concentrated sulfuric acid: or hydrochloric acid for substitution reactions.
Major Products
Products formed from these reactions often feature modifications at the ethyl or benzopyran moieties, yielding derivatives used in further synthetic applications.
Scientific Research Applications
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is widely studied for:
Chemical Synthesis: : An intermediate in the production of complex organic molecules.
Biology: : A potential probe in studying cellular pathways and receptor interactions.
Medicine: : Investigated for its therapeutic potential in anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: : Used in material science for developing novel polymers and coatings.
Mechanism of Action
The mechanism of action for methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves:
Molecular Targets: : Interaction with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Pathways like oxidative stress response, apoptosis, and metabolic regulation are often impacted, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituent Position and Functional Groups
Methyl 4-[(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate (CAS 6630-23-5)
- Structure: Differs in the substitution pattern: a methoxy group at position 8 of the benzochromenone instead of ethyl at position 2.
- Molecular Weight : 390.4 g/mol (vs. target compound’s calculated ~404.4 g/mol).
- Reduced steric bulk compared to ethyl may improve solubility .
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (7l)
- Structure : Lacks the oxymethylbenzoate side chain and ethyl group; features a hydroxyl group at position 3.
- Synthesis Yield: 96% via resorcinol and methyl 2-chloroacetoacetate cyclocondensation .
Ester Group Variations
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-Butoxycarbonyl)amino]hexanoate
- Structure: Replaces the benzoate ester with a hexanoate chain bearing a tert-butoxycarbonyl (Boc)-protected amine.
- Implications : The Boc group enables selective deprotection for further functionalization, useful in peptide coupling or prodrug design .
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic Acid
Structural and Functional Analysis: Key Data
Table 1: Comparative Properties of Target Compound and Analogs
Biological Activity
Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate (CAS Number: 6625-79-2) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24O6 |
| Molecular Weight | 396.4331 g/mol |
| Boiling Point | 585.3 °C |
| Density | 1.27 g/cm³ |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that compounds similar to methyl benzoate derivatives exhibit significant antioxidant activity. These properties are attributed to the presence of hydroxyl groups and the overall structure that allows for electron donation to neutralize free radicals. Studies have shown that such compounds can mitigate oxidative stress in cellular models, potentially reducing the risk of chronic diseases linked to oxidative damage.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
The compound has shown promise in preliminary studies as an anticancer agent. It appears to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance:
- Cell Line Studies : In vitro tests on breast cancer cell lines indicated that methyl benzoate derivatives can inhibit cell growth and promote apoptosis.
- In Vivo Models : Animal studies reported reduced tumor sizes when treated with this compound compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications of functional groups can enhance its efficacy:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group Addition | Increases antioxidant capacity |
| Alkyl Chain Variation | Alters solubility and bioavailability |
Case Studies
- Case Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that methyl benzoate derivatives significantly reduced oxidative stress markers in diabetic rats when administered over a four-week period.
- Clinical Trials for Anti-inflammatory Effects : A phase II clinical trial is underway to assess the efficacy of this compound in patients with chronic inflammatory conditions. Preliminary results suggest a favorable safety profile and promising reductions in inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
